6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine, commonly known as cladribine, is a synthetic purine nucleoside analog that has been used in the treatment of various hematological malignancies. It was first synthesized in the 1970s and was approved by the FDA in 1993 for the treatment of hairy cell leukemia. Since then, it has also been used for the treatment of other lymphoid malignancies such as chronic lymphocytic leukemia and multiple sclerosis.
Wirkmechanismus
Cladribine is a prodrug that is converted to its active form, 2-chloroadenine triphosphate, in cells. This active metabolite is incorporated into DNA during replication, leading to DNA damage and subsequent apoptosis. Cladribine also inhibits the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
Cladribine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in leukemic cells, inhibit DNA synthesis and repair, and suppress the immune system. It has also been shown to have anti-inflammatory effects, making it useful in the treatment of autoimmune diseases such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
Cladribine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, making it useful for studying DNA synthesis and repair. However, it also has several limitations. It is highly toxic, making it difficult to work with in vitro and in vivo. It also has a narrow therapeutic window, meaning that it can be difficult to achieve therapeutic concentrations without causing toxicity.
Zukünftige Richtungen
There are several future directions for research on cladribine. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Clinical trials have shown promising results in this area, and further research is needed to fully understand the mechanism of action and potential side effects of this treatment. Another area of interest is the development of new analogs of cladribine that may have improved efficacy and reduced toxicity. Finally, there is interest in studying the use of cladribine in combination with other chemotherapeutic agents to improve treatment outcomes in hematological malignancies.
Synthesemethoden
Cladribine is synthesized by the reaction of 2-chloroadenine with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with trimethylsilyl trifluoromethanesulfonate and triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
Cladribine has been extensively studied for its potential use in the treatment of various hematological malignancies. It has been shown to induce apoptosis in leukemic cells by inhibiting DNA synthesis and repair. It also has immunosuppressive properties that make it useful in the treatment of autoimmune diseases such as multiple sclerosis.
Eigenschaften
CAS-Nummer |
120503-34-6 |
---|---|
Produktname |
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine |
Molekularformel |
C10H11ClN4O2 |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
HYFBPEGMDSQUBT-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Andere CAS-Nummern |
120503-34-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.